molecular formula C9H12ClF2NO B13545794 3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride

Cat. No.: B13545794
M. Wt: 223.65 g/mol
InChI Key: DPCFIOSHTKLRKD-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClF2NO. It is typically found as a colorless crystalline solid or white powder. This compound is highly hygroscopic and soluble in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has various applications in industrial and laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can be synthesized through the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-difluoropropan-1-ol: Similar structure but lacks the phenyl group.

    3,3-Difluoro-2-phenylpropan-1-amine hydrochloride: Similar structure but with an amine group instead of an alcohol.

    2-Amino-3-phenylpropan-1-ol hydrochloride: Similar structure but lacks the difluoro groups.

Uniqueness

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is unique due to the presence of both difluoro and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride (CAS No. 2751616-25-6) is an organic compound characterized by its unique molecular structure, which includes a difluoropropanol moiety and a phenyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is C9H12ClF2NO, with a molecular weight of 223.6 g/mol. It is typically found as a white crystalline solid, highly soluble in water and some organic solvents .

Properties Table

PropertyValue
CAS No. 2751616-25-6
Molecular Formula C9H12ClF2NO
Molecular Weight 223.6 g/mol
Purity ≥95%
Solubility Water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and subsequently affecting various biochemical pathways. The precise mechanisms can vary depending on the context of use, including enzyme inhibition or modulation of receptor activity.

Biological Activity

Research indicates that this compound may possess various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain fungal strains such as Candida albicans. The minimal inhibitory concentration (MIC) values for related compounds have been reported, indicating substantial antifungal potency .
  • Enzyme Interaction : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antifungal Studies : A study demonstrated that certain fluorinated derivatives exhibited significant antifungal activity with MIC values comparable to established antifungal agents. The structure–activity relationship (SAR) highlighted the importance of fluorination in enhancing efficacy against C. albicans .
  • Enzyme Inhibition Profiles : Research investigating the inhibitory effects on cytochrome P450 enzymes revealed that specific substitutions on the phenyl ring influenced the selectivity and potency of these compounds as inhibitors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular StructureBiological Activity
3-Amino-2,2-difluoropropan-1-ol Lacks phenyl groupModerate antimicrobial
3-Amino-2,2-difluoro-3-phenylpropan-1-ol Similar structure with different positioningHigher antifungal potency
Fluorinated Phenolic Compounds Various substitutions on phenolic ringEnhanced enzyme inhibition

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

3-amino-2,2-difluoro-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11,6-12)8(13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H

InChI Key

DPCFIOSHTKLRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CN)(F)F)O.Cl

Origin of Product

United States

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